molecular formula C11H11ClO B13975249 2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl-

2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl-

Cat. No.: B13975249
M. Wt: 194.66 g/mol
InChI Key: CZHCMFJFVQIGFF-UHFFFAOYSA-N
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Description

2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl- is an organic compound with a unique structure that includes a butenone backbone substituted with a 3-chlorophenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl- can be achieved through several methods. One common approach involves the aldol condensation of 3-chlorobenzaldehyde with methyl vinyl ketone under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an aqueous or alcoholic medium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Buten-1-one, 1-(3-chlorophenyl)-: Similar structure but lacks the methyl group.

    2-Buten-1-one, 1-(4-chlorophenyl)-3-methyl-: Similar structure with the chlorine atom in a different position.

    2-Buten-1-one, 1-(3-bromophenyl)-3-methyl-: Bromine substituted instead of chlorine.

Uniqueness

The presence of the 3-chlorophenyl and methyl groups in 2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl- imparts unique reactivity and properties compared to its analogs

Properties

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-methylbut-2-en-1-one

InChI

InChI=1S/C11H11ClO/c1-8(2)6-11(13)9-4-3-5-10(12)7-9/h3-7H,1-2H3

InChI Key

CZHCMFJFVQIGFF-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC(=CC=C1)Cl)C

Origin of Product

United States

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